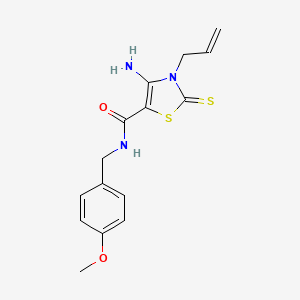

3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-[(4-methoxyphenyl)methyl]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-3-8-18-13(16)12(22-15(18)21)14(19)17-9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9,16H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJRKRPPFMTXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The compound can be synthesized through the reaction of thiazole derivatives with appropriate amines and alkylating agents. The synthesis process typically involves the formation of the thiazole ring followed by substitution reactions to introduce various functional groups such as the methoxybenzyl moiety.

Antimicrobial Properties

Research indicates that derivatives of thiazole, including the compound , exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent activity compared to standard antibiotics.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide | 32-42 | Escherichia coli |

| Other Thiazole Derivatives | 24-26 | Staphylococcus aureus |

These results suggest that modifications in the thiazole structure can enhance antimicrobial efficacy, potentially making them suitable candidates for drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.

| Cell Line | IC50 (μM) |

|---|---|

| Prostate Cancer (PC-3) | 0.7 - 1.0 |

| Melanoma (A375) | 1.8 - 2.6 |

These findings indicate that compounds with thiazole structures can serve as effective anticancer agents, particularly in prostate and melanoma cancers.

The biological activity of 3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide can be attributed to several mechanisms:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing polymerization and thus disrupting the microtubule dynamics necessary for mitosis.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may increase oxidative stress within cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Prostate Cancer Models : In xenograft models using human prostate cancer cells, treatment with the compound resulted in significant tumor size reduction compared to control groups.

- Melanoma Studies : Similar studies showed that administration led to a marked decrease in tumor growth rates, indicating strong therapeutic potential.

Comparison with Similar Compounds

4-Amino-3-(4-chlorophenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Structural Differences: Position 3: 4-Chlorophenyl vs. allyl group. N-Substituent: 4-Methylbenzyl vs. 4-methoxybenzyl. The methyl group reduces polarity compared to methoxy.

- Implications : The chloro and methyl groups may enhance metabolic stability but reduce solubility compared to the methoxy-substituted analog.

Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate

- Structural Differences: Position 3: Benzoylamino vs. allyl group. The benzoyl moiety introduces steric bulk and aromaticity. Carboxylate Ester: Ethyl ester at position 5 vs. carboxamide. This ester group increases hydrophobicity but may reduce hydrolytic stability.

- Implications : The X-ray crystallographic data for this compound confirms a planar thiazole core, suggesting similar geometry for the target compound .

N-Allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Structural Differences: Position 3: Ethyl vs. allyl group. Ethyl is less sterically demanding and less reactive. N-Substituent: Prop-2-enyl (allyl) vs. 4-methoxybenzyl.

- Implications : The allyl group in the target compound may confer greater electrophilicity, influencing reactivity in synthetic modifications.

3-Allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Structural Differences: N-Substituent: Cyclohexyl vs. 4-methoxybenzyl. The cyclohexyl group is non-aromatic and highly lipophilic.

- Implications : The 4-methoxybenzyl group in the target compound likely improves solubility in polar solvents compared to the cyclohexyl analog.

4-Amino-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Structural Differences :

- Position 3 : 4-Bromophenyl vs. allyl. Bromine adds steric bulk and enhances halogen bonding.

- N-Substituent : 4-Sulfamoylphenyl vs. 4-methoxybenzyl. The sulfamoyl group introduces acidity and hydrogen-bonding capacity.

- Implications : The bromophenyl and sulfamoyl groups may enhance target specificity in biological systems but reduce cell permeability.

Data Table: Structural and Functional Comparison

Q & A

Advanced Research Question

- Variable substituents : Synthesize analogs with modified allyl, methoxy, or benzyl groups.

- Biological testing : Compare IC₅₀ values across analogs (e.g., methoxy → nitro substitution enhances solubility but reduces potency).

- Computational docking : Map binding interactions with target proteins (e.g., COX-2) to rationalize activity .

What strategies improve the solubility and bioavailability of this compound?

Advanced Research Question

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-amino position.

- Prodrug synthesis : Mask the thioxo group with enzymatically cleavable moieties.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution .

What are common impurities in the synthesis of this compound, and how can they be controlled?

Basic Research Question

- By-products : Unreacted thiourea intermediates or over-alkylated derivatives.

- Control methods :

- HPLC monitoring : Use C18 columns with UV detection (λ = 254 nm) to track purity.

- Recrystallization : Ethanol/water mixtures remove polar impurities.

- Stoichiometric precision : Limit excess reagents (e.g., allyl bromide) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.